molecular formula C7H5BrClNO2 B6204596 2-amino-3-bromo-6-chlorobenzoic acid CAS No. 1513235-14-7

2-amino-3-bromo-6-chlorobenzoic acid

Cat. No.: B6204596
CAS No.: 1513235-14-7
M. Wt: 250.5
InChI Key:
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Description

2-amino-3-bromo-6-chlorobenzoic acid is an organic compound with the molecular formula C7H5BrClNO2 It is a derivative of benzoic acid, where the benzene ring is substituted with amino, bromo, and chloro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-bromo-6-chlorobenzoic acid typically involves the bromination and chlorination of 2-amino benzoic acid. One common method is:

    Bromination: 2-amino benzoic acid is treated with bromine in the presence of a catalyst such as iron (III) bromide to introduce the bromo group at the 3-position.

    Chlorination: The resulting 2-amino-3-bromobenzoic acid is then chlorinated using chlorine gas or a chlorinating agent like thionyl chloride to introduce the chloro group at the 6-position.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. These methods often involve continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-amino-3-bromo-6-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The amino, bromo, and chloro groups can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the amino, bromo, or chloro groups.

Scientific Research Applications

2-amino-3-bromo-6-chlorobenzoic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-amino-3-bromo-6-chlorobenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but the presence of the amino, bromo, and chloro groups allows for specific interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-3-bromobenzoic acid
  • 2-amino-6-chlorobenzoic acid
  • 3-bromo-2-chlorobenzoic acid

Uniqueness

2-amino-3-bromo-6-chlorobenzoic acid is unique due to the specific arrangement of its substituents. This unique structure allows it to participate in specific chemical reactions and interact with biological molecules in ways that similar compounds may not. For example, the presence of both bromo and chloro groups can enhance its reactivity in substitution and coupling reactions compared to compounds with only one halogen substituent.

Properties

CAS No.

1513235-14-7

Molecular Formula

C7H5BrClNO2

Molecular Weight

250.5

Purity

95

Origin of Product

United States

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